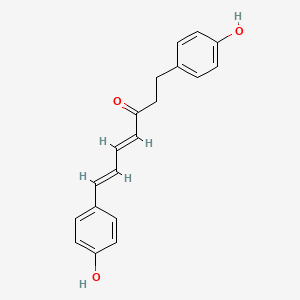

1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one

Beschreibung

1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one is a diarylheptanoid characterized by two 4-hydroxyphenyl groups attached to a conjugated hepta-4,6-dien-3-one backbone. It has a molecular formula of C₁₉H₁₈O₃ (molecular weight: 294.35 g/mol), a melting point of 168–170°C, and a CAS registry number of 332371-82-1 . This compound is naturally occurring in plants such as Aframomum letestuianum, Etlingera elatior, and Curcuma longa . Its bioactivities include antitrypanosomal (IC₅₀: 8.39 μM against Trypanosoma spp.) , antiviral (SARS-CoV-2 inhibition via nucleocapsid protein targeting) , and antioxidant properties (inhibition of lipid peroxidation) .

Eigenschaften

IUPAC Name |

1,7-bis(4-hydroxyphenyl)hepta-4,6-dien-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h1-6,8-9,11-14,21-22H,7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIROPQQWKBMABC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C=CC=CC2=CC=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70855509 | |

| Record name | 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70855509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332371-82-1 | |

| Record name | 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70855509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

-

Reactants :

-

A C7-diketone (e.g., heptane-3,5-dione) serves as the central carbonyl precursor.

-

Two equivalents of 4-hydroxybenzaldehyde provide the aryl groups.

-

-

Catalysts :

-

Key Steps :

-

Enolate formation from the diketone.

-

Nucleophilic attack on the aldehyde, followed by dehydration to form the α,β-unsaturated system.

-

A second condensation to introduce the second aryl group.

-

Representative Conditions :

| Parameter | Base-Mediated | Acid-Mediated |

|---|---|---|

| Solvent | Ethanol/H2O | Acetic acid |

| Temperature (°C) | 60–80 | 100–120 |

| Reaction Time (h) | 6–12 | 4–8 |

| Yield (%) | 40–55 | 35–50 |

Stereoselectivity for the 4E,6E configuration is achieved by controlling reaction kinetics and solvent polarity. The base-mediated route favors trans-configuration due to steric hindrance during enolate formation, while acid conditions may lead to mixed isomers requiring chromatographic separation.

Aldol Addition-Dehydration Strategy

The aldol reaction offers a modular approach to construct the hepta-4,6-dien-3-one backbone. This method involves sequential aldol additions followed by dehydration, enabling precise control over the double-bond geometry.

Synthetic Pathway

-

Step 1 : Formation of a β-keto-enolate intermediate via reaction of 4-hydroxyphenylacetone with a strong base (e.g., LDA or NaH).

-

Step 2 : Aldol addition to a cinnamaldehyde derivative, forming a β-hydroxy ketone intermediate.

-

Step 3 : Acid-catalyzed dehydration to generate the conjugated dienone system.

Optimization Challenges :

-

Low yields (20–35%) in the dehydration step due to competing side reactions.

-

Extended reaction times (up to 20 days) under mild conditions to avoid over-dehydration.

Critical Parameters :

| Parameter | Optimal Range |

|---|---|

| Base | LDA at −78°C |

| Dehydration Agent | p-TsOH in toluene |

| Temperature (°C) | 25–40 |

| Yield (%) | 25–30 (after purification) |

The use of low temperatures (−78°C) suppresses retro-aldol reactions, while mild acidic conditions ensure selective dehydration.

Modifications and Chain Elongation Techniques

Post-synthetic modifications are employed to introduce the 4,6-diene moiety or refine the aliphatic chain.

Wittig Olefination

Cross-Metathesis

-

Catalyst : Grubbs 2nd generation catalyst.

-

Substrates : Allyl-aryl intermediates.

-

Advantage : High stereoselectivity for E-alkenes.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Claisen-Schmidt | Scalable, fewer steps | Moderate stereoselectivity | 35–55 |

| Aldol-Dehydration | Precise stereocontrol | Low yields, long reaction times | 25–30 |

| Wittig Olefination | High diene selectivity | Requires air-free conditions | 50–60 |

Industrial and Laboratory-Scale Considerations

Scalability Challenges

Analyse Chemischer Reaktionen

Types of Reactions

1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the heptadienone structure to a more saturated form.

Substitution: The hydroxy groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides or alkyl halides can be used for esterification or etherification reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce saturated derivatives. Substitution reactions can result in esters or ethers .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Chemistry

- Starting Material : It serves as a precursor in the synthesis of more complex organic molecules.

- Reactivity : The compound undergoes various chemical reactions including oxidation to form quinones, which can be further explored for their reactivity and potential applications in organic synthesis .

2. Biology

- Antioxidant Properties : Exhibits significant antioxidant activity, which may be beneficial in mitigating oxidative stress-related diseases.

- Antiproliferative Activity : Demonstrates antiproliferative effects against various cancer cell lines, making it a candidate for cancer research .

3. Medicine

- Antiviral Activity : The compound has shown promising results as an inhibitor of the nucleocapsid protein of SARS-CoV-2, with an effective concentration (EC50) of approximately 0.17 μM . This suggests potential therapeutic applications in treating COVID-19.

- Cancer Treatment : In vitro studies indicate that it can induce apoptosis in cancer cells such as HT-1080 (fibrosarcoma) and MCF-7 (breast cancer), with IC50 values indicating effective doses for therapeutic use .

Biochemical Mechanisms

This compound interacts with various biomolecules:

- Inhibition of Enzymes : It acts as an inhibitor of enzymes involved in lipid peroxidation and other metabolic pathways related to oxidative stress.

- Cellular Effects : The compound has been observed to reduce cell viability in cancer models through mechanisms such as reactive oxygen species generation and cell cycle arrest .

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT-1080 | 25 | Apoptosis induction |

| MCF-7 | 30 | Cell cycle arrest |

| A549 | 40 | Reactive oxygen species generation |

This study highlights the compound's potential as an anticancer agent through its ability to induce apoptosis and inhibit cell proliferation .

Case Study 2: Antiviral Efficacy

Research investigated the antiviral properties against SARS-CoV-2:

Wirkmechanismus

The mechanism of action of 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins involved in cellular processes.

Pathways: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Hydroxyl groups enhance antioxidant capacity and polarity, improving interactions with hydrophilic targets (e.g., viral proteins) .

Diarylheptanoids with Altered Backbone Saturation

Key Observations :

- Conjugated dienones (e.g., hepta-4,6-dien-3-one) exhibit stronger bioactivity due to extended π-electron systems, facilitating interactions with enzymatic pockets .

- Saturated backbones (e.g., heptan-3-one) reduce rigidity and may diminish target binding efficiency .

Analogous Compounds with Divergent Functional Groups

Key Observations :

- Hydroxyl group removal (e.g., diphenylhepta-4,6-dien-3-one) abolishes hydrogen-bonding capacity, drastically reducing bioactivity .

- Curcumin analogs (e.g., demethoxycurcumin) retain bioactivity but differ in pharmacokinetics due to asymmetric substitution .

Research Findings and Implications

Antiviral Mechanism: this compound binds to SARS-CoV-2 nucleocapsid protein with a docking score of –8.07 kcal/mol, outperforming shikonin (–5.41 kcal/mol) . Its conjugated dienone system enables π-π stacking with viral protein residues .

Structure-Activity Relationship (SAR): Hydroxyl Position: 5-Hydroxy derivatives (e.g., compound 64) show enhanced antitrypanosomal activity due to additional hydrogen bonding . Methoxy vs. Hydroxyl: Methoxy-substituted analogs exhibit lower antioxidant activity but improved metabolic stability .

Natural Sources : The compound’s occurrence in Zingiberaceae and Dioscoreaceae families highlights its evolutionary role in plant defense against pathogens .

Biologische Aktivität

1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one, a compound derived from various natural sources, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound is a polyphenolic compound characterized by its hepta-diene structure and hydroxyl substitutions. Its chemical formula is , and it exhibits notable solubility in organic solvents.

Antiviral Activity

Mechanism of Action:

The primary target of this compound is the nucleocapsid (N) protein of SARS-CoV-2. The compound binds to the N-terminal domain (N-NTD) of this protein, inhibiting its function and thereby exhibiting antiviral properties against SARS-CoV-2 with effective concentrations (EC50) reported at 0.16 ± 0.01 µM and 0.17 ± 0.07 µM against other coronaviruses like HCoV-OC43.

In Vitro Studies:

Research indicates that this compound also shows significant inhibitory activity against the main protease (Mpro) of SARS-CoV-2, suggesting its potential as a therapeutic agent in COVID-19 treatment .

Anticancer Properties

This compound has demonstrated antiproliferative activity against various cancer cell lines:

| Cell Line | ED50 (µM) |

|---|---|

| 26-L5 | 57.7 |

| HT-1080 | 78.8 |

| B16 Melanoma | 1.99 |

These findings indicate its potential utility in cancer therapy, particularly in targeting breast and lung cancer cells .

The compound's anticancer effects are attributed to several mechanisms:

- Inhibition of Cell Proliferation: It disrupts cell cycle progression and induces apoptosis in cancer cells.

- Inhibition of Melanogenesis: In B16 melanoma cells, it reduces melanin production, suggesting applications in skin disorders and pigmentation issues .

Antiparasitic Activity

This compound has also shown efficacy against African trypanosomes with an IC50 value ranging from 1 to 3 µg/mL. This highlights its potential as a lead compound for developing new trypanocidal drugs.

Pharmacokinetics and Safety Profile

Pharmacokinetics:

Studies indicate that the compound exhibits good bioavailability and stability within biological systems. It interacts with various transporters and binding proteins to facilitate cellular uptake and distribution.

Safety Profile:

In animal models, it has shown a dose-dependent relationship in anticancer activity without significant toxicity or adverse effects on body weight or tissue integrity .

Q & A

Q. What are the standard synthetic routes for 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one, and what experimental conditions are critical for optimizing yield?

The synthesis typically involves aldol condensation or Claisen-Schmidt reactions. For example, curcumin analogs are synthesized by reacting 4-hydroxybenzaldehyde derivatives with ketones under basic conditions (e.g., K₂CO₃ in DMF). Key parameters include:

- Reagent stoichiometry : A 2:1 molar ratio of aldehyde to ketone ensures proper coupling .

- Temperature : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization is used to isolate the product. Yields range from 28% to 85% depending on substituents .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Use a combination of:

Q. What safety precautions are essential when handling this compound in the lab?

- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact (GHS Category 2A/2B) .

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and light to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antiviral vs. anticancer effects) across studies?

- Dose-response profiling : Perform IC₅₀ assays in multiple cell lines (e.g., HeLa, MCF-7) to clarify potency variations .

- Mechanistic studies : Use siRNA knockdown or CRISPR to identify target pathways (e.g., NF-κB inhibition vs. ROS generation) .

- Structural analogs : Compare activity of derivatives (e.g., methoxy vs. hydroxyl substitutions) to pinpoint pharmacophores .

Q. What experimental strategies can improve the pharmacokinetic profile of this compound for in vivo studies?

- Prodrug design : Acetylate phenolic groups to enhance bioavailability, followed by esterase-mediated hydrolysis in vivo .

- Nanoparticle encapsulation : Use liposomal carriers to improve solubility and reduce off-target toxicity .

- Metabolic stability assays : Conduct microsomal incubation (e.g., rat liver microsomes) to assess CYP450-mediated degradation .

Q. How should researchers address discrepancies in thermal stability data reported for this compound?

- Differential scanning calorimetry (DSC) : Measure melting points under inert atmospheres (N₂/Ar) to avoid oxidation artifacts .

- Accelerated stability testing : Store samples at 40°C/75% RH for 1–3 months and monitor degradation via HPLC .

- Crystallography : Compare crystal packing of polymorphs (if any) to explain variations in decomposition thresholds .

Q. What methodologies are recommended for analyzing the compound’s environmental impact in ecotoxicology studies?

- OECD Test Guideline 201 : Assess acute toxicity in Daphnia magna at concentrations ≥10 mg/L .

- QSAR modeling : Predict bioaccumulation potential using logP values (estimated ~3.2) .

- Soil adsorption studies : Conduct batch experiments with varying pH (4–9) to quantify Koc (organic carbon partition coefficient) .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.